molecular formula C19H16F3N3OS B2582545 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1394798-83-4

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide

Cat. No.: B2582545
CAS No.: 1394798-83-4
M. Wt: 391.41
InChI Key: CBWATFDXRFISML-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide is a synthetic small molecule characterized by a central thiazole ring substituted with a 4-(trifluoromethyl)phenyl group at position 2. The molecule features a cyano group and a cyclopentyl carboxamide moiety, forming a conjugated enamide system. This structure is typical of bioactive compounds targeting enzymes or receptors, often optimized for binding affinity and metabolic stability.

Properties

IUPAC Name

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)14-7-5-12(6-8-14)18-25-16(11-27-18)9-13(10-23)17(26)24-15-3-1-2-4-15/h5-9,11,15H,1-4H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWATFDXRFISML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide typically involves multiple steps. One common method involves the reaction of a cyanoacetamide derivative with a thiazole compound under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Overview

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide, also known by its CAS number 669711-08-4, is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its molecular formula C16H15F3N2OC_{16}H_{15}F_{3}N_{2}O and molecular weight of 308.3 g/mol.

Pharmaceutical Development

The compound has shown promise as a potential 5-lipoxygenase (5-LOX) inhibitor . This enzyme plays a crucial role in inflammatory processes, making inhibitors valuable for treating conditions like asthma and other inflammatory diseases. In silico docking studies have indicated that this compound could be optimized for enhanced anti-inflammatory activity .

Antitumor Activity

Research has demonstrated that derivatives of similar compounds exhibit significant antitumor effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The structural features of this compound may allow it to engage in similar biological activities, warranting further investigation into its cytotoxic properties .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of other biologically active molecules. For instance, it has been utilized in the development of dihydroorotate dehydrogenase inhibitors, which are relevant in treating autoimmune diseases such as rheumatoid arthritis .

Case Study 1: 5-Lipoxygenase Inhibition

A study focused on synthesizing various thiazole derivatives revealed that compounds with structural similarities to this compound exhibited promising results as 5-LOX inhibitors. Molecular docking simulations suggested that these compounds could effectively bind to the enzyme's active site, potentially leading to reduced leukotriene synthesis and inflammation .

Case Study 2: Antitumor Screening

In another investigation, a series of heterocyclic compounds derived from cyanoacetamide were screened for their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced the cytotoxicity profiles. Compounds with trifluoromethyl substitutions showed enhanced activity, suggesting that similar modifications to this compound could yield more potent antitumor agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
5-LOX Inhibition Potential inhibitor with docking studies suggesting effective binding
Antitumor Activity Exhibited high inhibitory effects against MCF-7 and NCI-H460 cell lines
Synthetic Intermediate Used in synthesizing dihydroorotate dehydrogenase inhibitors

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The thiazole ring is a common scaffold in medicinal chemistry. Key analogs and their substituent differences include:

Compound Name Molecular Formula Substituent on Thiazole (Position 2) Amide Group Molecular Weight (g/mol) Evidence ID
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide (Target Compound) Not explicitly stated 4-(Trifluoromethyl)phenyl Cyclopentyl ~420 (estimated)
N-butyl-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-propan-2-enamide C₁₆H₁₆Cl₂N₄O₂ 4-Chlorophenyl n-Butyl 431.37
2-cyano-N-(3,5-dichlorophenyl)-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]prop-2-enamide C₁₈H₁₀Cl₂N₄OS Pyridin-2-yl 3,5-Dichlorophenyl 374.35
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (Precursor) C₁₁H₈F₃NOS 4-(Trifluoromethyl)phenyl Hydroxymethyl 259.24

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorophenyl (e.g., 4-chlorophenyl in ) or pyridyl (e.g., pyridin-2-yl in ) substituents.
  • The cyclopentyl amide group may improve solubility and reduce steric hindrance relative to aromatic amides (e.g., 3,5-dichlorophenyl in ).
Variations in the Enamide System

The α,β-unsaturated enamide system (prop-2-enamide) is critical for electronic conjugation and binding interactions. Analogous compounds include:

Compound Name Enamide Substituents Key Functional Groups Evidence ID
2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[4-(dodecyloxy)phenyl]prop-2-enamide Difluoromethylsulfanylphenyl, Dodecyloxy Long alkyl chain (dodecyloxy)
(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide Difluoromethylsulfanylphenyl, Furan Furan instead of thiazole

Key Observations :

  • Dodecyloxy chains (e.g., ) introduce significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Pharmacophore Comparisons

While direct biological data are absent in the evidence, structural analogs from (e.g., compounds 9a–9e ) highlight the importance of:

  • Thiazole-triazole hybrids for scaffold rigidity and binding pocket compatibility.
  • Electron-withdrawing groups (e.g., trifluoromethyl, cyano) for modulating electronic density and reactivity .

Computational Insights

These tools could predict binding modes of the target compound relative to analogs, leveraging its trifluoromethyl group for hydrophobic pocket interactions .

Biological Activity

2-Cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide, with the CAS number 1394798-83-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16F3N3OS
  • Molecular Weight : 391.4 g/mol
  • Structure : The compound features a thiazole ring, a trifluoromethyl group, and a cyano group which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the thiazole moiety is often associated with enhanced antimicrobial activity due to its ability to interact with microbial enzymes.
  • Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group may enhance lipophilicity and cellular uptake, potentially leading to increased efficacy in cancer treatment.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases that are overactive in cancer cells.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Interaction with Biological Targets : The compound likely interacts with specific proteins or enzymes, altering their function and leading to therapeutic effects.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionPotential inhibitor of kinases

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to controls, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Study : In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines. This was associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Mechanistic Insights : Further research revealed that the compound may disrupt cellular signaling pathways crucial for tumor growth, particularly those involving MAPK and PI3K/Akt pathways.

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